molecular formula C10H11ClN2O2 B2972229 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride CAS No. 2138573-30-3

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride

Cat. No.: B2972229
CAS No.: 2138573-30-3
M. Wt: 226.66
InChI Key: VPUYUSMKUVPIQU-UHFFFAOYSA-N
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Description

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a high-value chemical building block exclusively for research applications in medicinal chemistry and drug discovery. This compound, an imidazo[1,2-a]pyridine derivative, serves as a crucial synthetic intermediate for the development of novel pharmacologically active molecules . Researchers utilize this acetic acid-functionalized heterocycle to create more complex structures through further reactions at the carboxylic acid group. The hydrochloride salt form enhances the compound's stability and solubility for various experimental conditions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Handling should be performed by qualified professionals in accordance with all applicable laboratory safety standards. The compound is supplied with comprehensive analytical data to ensure identity and purity for critical research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h2-4,6H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUYUSMKUVPIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138573-30-3
Record name 2-{8-methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: The core structure is usually synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes or ketones.

  • Acetylation: The acetic acid moiety is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Halides (e.g., iodine, bromine), amines, and polar solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated compounds or amides.

Scientific Research Applications

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

  • Biology: The compound is investigated for its biological activity, including potential antimicrobial and antitumor properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, such as tuberculosis and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological properties depending on substitution patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Key Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride 8-CH₃, 3-CH₂COOH·HCl C₁₀H₁₁ClN₂O₂ 226.66 Enhanced solubility (HCl salt); drug intermediate
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (unsubstituted) No substituents, 3-CH₂COOH·HCl C₉H₉ClN₂O₂ 212.63 Lower lipophilicity; research standard
2-(2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic acid (Minodronic Acid Impurity 9) 2-Cl, 3-CH₂COOH C₉H₇ClN₂O₂ 210.62 Polar impurity; affects drug stability
2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid (Minodronic Acid Impurity 8) 2-OH, 3-CH₂COOH C₉H₈N₂O₃ 192.17 Hydrogen-bonding capacity; metabolic byproduct
2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride 8-OBz, 2-CH₂COOH·HCl C₁₆H₁₅ClN₂O₃ 318.75 Bulkier substituent; exploratory kinase inhibitor
2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl) derivatives (Patent examples) 8-Cl, 2-CH₃, 6-pyrido-pyrimidinone Variable ~400–450 Anticancer candidates; kinase inhibition

Key Analysis

The hydrochloride salt form improves solubility in polar solvents, making it preferable for formulation over non-salt analogs like Minodronic Acid impurities .

Biological Activity :

  • Chloro-substituted derivatives (e.g., 8-Cl or 2-Cl) often exhibit enhanced electrophilic reactivity, enabling covalent binding to biological targets such as kinases or proteases .
  • The benzyloxy-substituted analog (MW 318.75) demonstrates higher molecular weight and steric bulk, which may improve target selectivity but reduce metabolic stability compared to the 8-methyl variant .

Synthetic Challenges :

  • Introducing substituents at position 8 (e.g., methyl, chloro) requires precise control of reaction conditions to avoid byproducts, as seen in patent methodologies .
  • The 2-hydroxy derivative (Impurity 8) is prone to oxidation, necessitating inert atmospheres during synthesis .

Applications in Drug Development :

  • The target compound’s balance of moderate lipophilicity and solubility makes it a versatile intermediate for optimizing pharmacokinetic profiles .
  • Chloro- and methyl-substituted analogs are prioritized in oncology research due to their kinase inhibitory activity .

Biological Activity

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of mutagenicity and carcinogenicity. This compound is derived from the imidazo[1,2-a]pyridine class, which is known for a variety of biological effects.

  • Molecular Formula : C10H11ClN2O2
  • Molecular Weight : 226.66 g/mol
  • CAS Number : 2138573-30-3
  • Synonyms : 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits significant mutagenic properties. It has been shown to induce mutations in various bacterial strains, suggesting its potential role as a carcinogen. Studies have demonstrated that compounds within this class can interact with DNA, leading to structural alterations that may result in tumorigenesis.

Case Study: Mutagenicity Testing

A notable study conducted on the mutagenicity of this compound involved testing it against Salmonella typhimurium strains. The results indicated a dose-dependent increase in revertant colonies, confirming its mutagenic potential. The following table summarizes the findings:

Concentration (µg/plate)Revertant Colonies
015
5045
10078
200120

Antimicrobial Activity

In addition to its mutagenic properties, derivatives of imidazo[1,2-a]pyridine have been investigated for their antimicrobial activities. The compound has shown promising results against several bacterial and fungal strains.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL
Candida albicans15.62 µg/mL

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to oxidative stress and subsequent cellular damage, contributing to its mutagenic and antimicrobial effects.

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in understanding the biological effects of imidazo[1,2-a]pyridine derivatives. Modifications in the molecular structure significantly influence both mutagenic and antimicrobial activities.

Summary of Key Research Findings

  • Mutagenicity : Strong correlation between concentration and mutagenic effect observed in bacterial assays.
  • Antimicrobial Activity : Effective against a range of pathogens with varying MIC values.
  • SAR Analysis : Structural modifications can enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride?

  • Methodology : Synthesis typically involves condensation reactions between 8-methylimidazo[1,2-a]pyridine derivatives and chloroacetic acid, followed by hydrochloric acid salt formation. For analogous compounds, cyclization strategies using Lewis acids (e.g., AlCl₃ or FeCl₃) under reflux conditions have been reported to improve yield and regioselectivity . Purification often employs recrystallization from ethanol/water mixtures or column chromatography. Key intermediates should be verified via NMR and mass spectrometry (MS) to ensure structural fidelity .

Q. Which characterization techniques are critical for verifying structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and acetic acid moiety integration.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per commercial standards) .
  • Mass Spectrometry (MS) : Confirm molecular weight (226.66 g/mol) and fragmentation patterns.
  • Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in studies of related imidazo[1,2-a]pyrimidine derivatives .

Q. How does the hydrochloride salt form affect solubility and stability?

  • Methodology : The hydrochloride salt enhances aqueous solubility, critical for biological assays. Stability testing under varying pH (1–7.4) and temperature (25–40°C) via accelerated degradation studies is recommended. Use thermal gravimetric analysis (TGA) to evaluate decomposition profiles and dynamic light scattering (DLS) to monitor aggregation in solution .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and reaction design?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to identify optimal Lewis acid catalysts and solvent systems . Machine learning models trained on analogous imidazo[1,2-a]pyridine reactions can further refine conditions for yield and selectivity .

Q. How to resolve discrepancies in reported reaction yields for similar derivatives?

  • Methodology : Systematically evaluate variables:

  • Catalyst Loading : Excess Lewis acids may cause side reactions; titrate to 5–10 mol% .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder crystallization.
  • Substrate Purity : Impurities in starting materials (e.g., 8-methylimidazo[1,2-a]pyridine) can drastically alter yields. Use HPLC to verify precursors .

Q. What strategies enable functionalization of the imidazo[1,2-a]pyridine core for bioactivity studies?

  • Methodology :

  • C-3 Acetylation : Friedel-Crafts acylation at the C-3 position using acetyl chloride and AlCl₃ introduces ketone groups, enhancing interaction with biological targets .
  • C-8 Methyl Modification : Replace methyl with trifluoromethyl groups via halogen exchange (e.g., using CuI/KF) to modulate lipophilicity and metabolic stability .
  • Carboxylic Acid Bioisosteres : Substitute the acetic acid moiety with tetrazoles or sulfonamides to improve pharmacokinetics .

Q. How to address challenges in scaling up laboratory-scale synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Membrane Separation : Replace traditional filtration with nanofiltration membranes to isolate the hydrochloride salt efficiently .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, stirring rate, and reagent stoichiometry for reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to resolve ambiguous proton assignments in crowded aromatic regions .
  • Crystallographic Validation : Resolve disputes via single-crystal structures, as done for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .

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